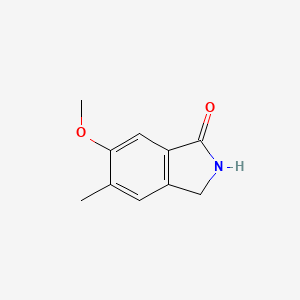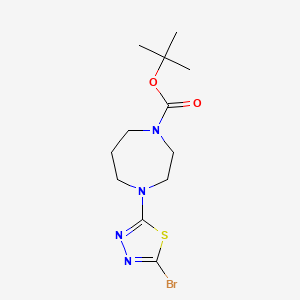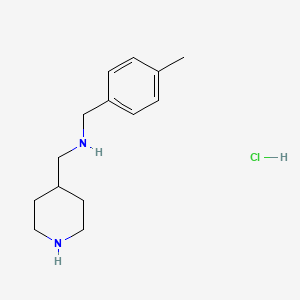
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the field of chemistry for various applications .
Synthesis Analysis
While specific synthesis methods for your compound were not found, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions .Molecular Structure Analysis
The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two oxygen atoms and a carbon ring .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a molecular weight of 127.98 g/mol . It has a refractive index of n20/D 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- The compounds Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, which share a structural similarity with the chemical , have been synthesized and their structures confirmed by various spectroscopic methods. Conformational analysis using Density Functional Theory (DFT) showed consistency with crystal structures determined by X-ray diffraction, indicating reliable methods for studying similar compounds (Huang et al., 2021).
Vibrational Properties and DFT Studies
- Similar compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been synthesized and studied for their vibrational properties. DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data and geometrical parameters, which can be pivotal for understanding the properties of the chemical (Wu et al., 2021).
Boronic Acid Ester Intermediates
- The compound Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boronic acid ester intermediate, has been analyzed for its molecular electrostatic potential and frontier molecular orbitals using DFT. This research helps in understanding the physicochemical properties of similar compounds (P. Huang et al., 2021).
Luminescent Properties in Polymer Synthesis
- The compound has potential applications in the synthesis of luminescent polymers. For instance, fluorene copolymers bearing dioxaborolan-2-yl units were synthesized, showing promise in organic electronics and photonics (Cheon et al., 2005).
Applications in Medicinal Chemistry
- While avoiding information on drug use and side effects, it's important to note that similar compounds have been evaluated for their antibacterial properties. For example, 2,4-Diamino-5-benzylpyrimidines and analogues, which may contain similar structural motifs, have shown significant inhibitory activity against bacterial dihydrofolate reductase (Rauckman et al., 1989).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN4O4/c1-17(2)18(3,4)27-19(26-17)14-13-15(22-5-9-24-10-6-22)21-16(20-14)23-7-11-25-12-8-23/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUZDVGPLPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)



![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)
![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)
![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)